molecular formula C14H18F3NO2S B2354636 tert-Butyl (R)-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate CAS No. 2092899-90-4

tert-Butyl (R)-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate

Cat. No.: B2354636
CAS No.: 2092899-90-4
M. Wt: 321.36
InChI Key: FBAQDTJKERSFOZ-NSHDSACASA-N
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Description

tert-Butyl ®-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a chiral center bearing a phenyl group and a trifluoromethylthio substituent

Properties

IUPAC Name

tert-butyl N-[(1R)-1-phenyl-2-(trifluoromethylsulfanyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO2S/c1-13(2,3)20-12(19)18-11(9-21-14(15,16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAQDTJKERSFOZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(F)(F)F)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(F)(F)F)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate typically involves the following steps:

    Formation of the chiral center: The chiral center can be introduced through asymmetric synthesis or resolution of racemic mixtures.

    Introduction of the trifluoromethylthio group: This can be achieved through nucleophilic substitution reactions using reagents such as trifluoromethylthiolate salts.

    Formation of the carbamate group: The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, while the trifluoromethylthio group can undergo nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential in drug development, particularly as a building block for synthesizing novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.

Case Study: Anticonvulsant Activity
A study highlighted the synthesis of compounds related to tert-butyl (R)-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate, which were evaluated for anticonvulsant properties. The research indicated that variations in the substituents could lead to significant differences in efficacy, demonstrating the compound's versatility in medicinal applications .

Organic Synthesis

This compound serves as an intermediate in organic synthesis, particularly in the creation of chiral compounds. Its ability to participate in asymmetric reactions makes it valuable for producing enantiomerically pure substances.

Table 1: Synthesis Pathways Using this compound

Reaction TypeDescriptionReference
Asymmetric AllylationUsed to synthesize homoallylic amines
Povarov ReactionFacilitates the formation of tetrahydroquinolines
Protonation of Enol EthersProduces 2-aryl-substituted cycloalkanones

Agrochemical Applications

The trifluoromethyl group present in the compound enhances its biological activity, making it a candidate for agrochemical applications. Research indicates that compounds with trifluoromethyl groups exhibit improved herbicidal and fungicidal properties.

Case Study: Herbicidal Activity
A comparative study on various trifluoromethyl-containing compounds revealed that those similar to this compound showed promising herbicidal effects against specific plant species, suggesting potential use in agricultural formulations .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity, while the carbamate group can undergo hydrolysis to release the active amine. The phenyl group can participate in π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

    tert-Butyl ®-(1-phenyl-2-((methylthio)ethyl)carbamate): Similar structure but with a methylthio group instead of a trifluoromethylthio group.

    tert-Butyl ®-(1-phenyl-2-((ethylthio)ethyl)carbamate): Similar structure but with an ethylthio group instead of a trifluoromethylthio group.

Uniqueness: The presence of the trifluoromethylthio group in tert-Butyl ®-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs with methylthio or ethylthio groups.

Biological Activity

tert-Butyl (R)-(1-phenyl-2-((trifluoromethyl)thio)ethyl)carbamate, identified by its CAS number 2092899-90-4, is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈F₃NO₂S, with a molecular weight of 321.358 g/mol. The compound features a tert-butyl group, a phenyl ring, and a trifluoromethyl thioether moiety, which may contribute to its biological activity through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of receptor activity:

  • Enzyme Inhibition : The presence of the carbamate group allows for potential interactions with serine hydrolases, which are crucial in various metabolic processes.
  • Receptor Binding : The trifluoromethyl thioether may enhance lipophilicity, facilitating better membrane penetration and receptor binding.

Biological Activity Overview

Recent studies have highlighted several areas where this compound demonstrates significant biological activity:

  • Anti-inflammatory Activity : Similar carbamate derivatives have shown promising anti-inflammatory effects. For instance, in a study involving various substituted benzamido phenylcarbamates, compounds exhibited inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .
  • Neuroprotective Effects : Research has indicated that aromatic carbamates can confer neuroprotective effects in neuronal cell models. Compounds were tested for their ability to protect against apoptosis induced by etoposide and serum starvation, demonstrating significant protective effects at concentrations around 3 μM .
  • Anticonvulsant Potential : Some studies have evaluated the anticonvulsant properties of related compounds, suggesting that modifications in the structure can lead to enhanced efficacy against seizures .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition range: 39% - 54%
NeuroprotectionSignificant protection against apoptosis
AnticonvulsantEfficacy observed in seizure models

Detailed Research Findings

  • Anti-inflammatory Study :
    • A series of phenylcarbamates were synthesized and tested for anti-inflammatory activity using the carrageenan-induced rat paw edema model. Compounds similar in structure to this compound exhibited notable inhibition rates compared to traditional anti-inflammatory agents.
  • Neuroprotective Screening :
    • In vitro studies on human induced pluripotent stem cell-derived neurons revealed that certain derivatives provided up to 80% protection against apoptotic stimuli, indicating the potential for therapeutic applications in neurodegenerative diseases .
  • Anticonvulsant Activity Assessment :
    • The anticonvulsant properties were evaluated using established animal models for epilepsy. The results indicated that modifications at specific positions on the phenyl ring could significantly enhance anticonvulsant efficacy .

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